molecular formula C7H6Br2O B150984 2,4-Dibromobenzyl alcohol CAS No. 666747-06-4

2,4-Dibromobenzyl alcohol

Cat. No.: B150984
CAS No.: 666747-06-4
M. Wt: 265.93 g/mol
InChI Key: VXEVXBMLHQPKGA-UHFFFAOYSA-N
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Description

2,4-Dibromobenzyl alcohol: is an organic compound with the molecular formula C₇H₆Br₂O . It is a halogenated benzyl alcohol, characterized by the presence of two bromine atoms at the 2 and 4 positions on the benzene ring. This compound is a white to light yellow solid with a molecular weight of 265.93 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dibromobenzyl alcohol can be synthesized through the bromination of benzyl alcohol. The process involves the gradual addition of bromine to benzyl alcohol under controlled conditions. The reaction is typically carried out in the presence of a solvent such as carbon tetrachloride or chloroform, and a catalyst like iron or aluminum bromide to facilitate the bromination .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products:

    Oxidation: 2,4-Dibromobenzaldehyde, 2,4-Dibromobenzoic acid

    Reduction: 2,4-Dibromotoluene

    Substitution: 2,4-Dibromobenzyl chloride

Scientific Research Applications

Chemistry: 2,4-Dibromobenzyl alcohol is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various brominated aromatic compounds, which are valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is utilized for studying the effects of halogenated benzyl alcohols on biological systems.

Industry: The compound is employed in the manufacture of dyes, fragrances, and polymers. Its brominated structure makes it useful in flame retardants and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2,4-Dibromobenzyl alcohol involves its interaction with biological molecules through its bromine atoms. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the development of antimicrobial agents, where the compound can disrupt the function of microbial enzymes and proteins .

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromobenzyl alcohol is unique due to its bromine atoms, which confer distinct chemical reactivity and biological activity compared to its chlorinated and fluorinated counterparts. The bromine atoms enhance its ability to participate in substitution reactions and increase its efficacy as an antimicrobial agent .

Properties

IUPAC Name

(2,4-dibromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEVXBMLHQPKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591189
Record name (2,4-Dibromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666747-06-4
Record name 2,4-Dibromobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=666747-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dibromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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